molecular formula C15H13NO2 B5545360 N-methyl-9H-xanthene-9-carboxamide

N-methyl-9H-xanthene-9-carboxamide

Cat. No.: B5545360
M. Wt: 239.27 g/mol
InChI Key: XLQDWOVPUMSOJX-UHFFFAOYSA-N
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Description

N-Methyl-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide featuring a methyl group attached to the carboxamide nitrogen. The xanthene core consists of a tricyclic aromatic system with two benzene rings fused to a central oxygen-containing heterocycle. This compound belongs to a broader class of xanthene carboxamides, which are studied for their diverse applications in fluorescence, medicinal chemistry, and materials science . For example, substituents on the carboxamide nitrogen significantly influence solubility, photostability, and biological activity .

Properties

IUPAC Name

N-methyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-15(17)14-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)14/h2-9,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQDWOVPUMSOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-9H-xanthene-9-carboxamide can be synthesized through several methods. One common approach involves the reaction of 9H-xanthene-9-carboxylic acid with methylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as acetic anhydride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Mechanism of Action

The mechanism of action of N-methyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Xanthene carboxamides vary primarily in the substituents attached to the carboxamide nitrogen. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison of Xanthene Carboxamides
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
N-Methyl-9H-xanthene-9-carboxamide -CH₃ C₁₅H₁₃NO₂ 239.27 g/mol Hypothesized fluorescence modulation Inferred
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide -C₆H₄(CN) C₂₁H₁₄N₂O₂ 326.36 g/mol Enhanced photostability; fluorescence imaging
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide -CH₂CH₂OCH₃ C₁₇H₁₇NO₃ 283.32 g/mol Improved solubility in polar solvents
N-Benzhydryl-9H-xanthene-9-carboxamide -CH(C₆H₅)₂ C₂₇H₂₁NO₂ 391.46 g/mol Potential CNS-targeting applications
N-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide -C₆H₃(O₂C₆H₄) C₂₁H₁₅NO₄ 353.35 g/mol Bioactivity in neurotransmitter studies

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -CN in N-(2-cyanophenyl)-derivative) enhance photostability and fluorescence quantum yield by reducing electron density on the xanthene core .
  • Solubility : Alkyloxy substituents (e.g., -OCH₃ in N-(2-methoxyethyl)-derivative) improve aqueous solubility, making them suitable for biological assays .

Yield Trends :

  • N-Alkyl Derivatives : Higher yields (e.g., 74–86% for N-alkylacridine carboxamides) are achieved with short-chain alkylamines due to reduced steric hindrance .
  • Aromatic Derivatives : Lower yields (e.g., ~50–60%) are observed with bulky aryl amines, attributed to slower reaction kinetics .

Functional Comparisons

Insights :

  • While this compound lacks direct fluorescence data, structurally related stilbene-xanthene hybrids () show 30-fold brighter fluorescence than Quin2, suggesting that xanthene carboxamides could be optimized for Ca²⁺ sensing .
  • Selectivity for Ca²⁺ over Mg²⁺ in xanthene derivatives is influenced by the chelating site’s geometry and substituent electronics .

Q & A

Q. What are the standard synthetic routes for N-methyl-9H-xanthene-9-carboxamide, and what coupling agents are typically employed?

Methodological Answer: The synthesis typically involves two stages: (1) preparation of the xanthene core and (2) introduction of the methyl carboxamide group. A common approach is the coupling of 9H-xanthene-9-carboxylic acid with methylamine using carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), catalyzed by 4-dimethylaminopyridine (DMAP) . Reaction conditions (e.g., anhydrous solvents, 0–25°C) are critical to minimize side reactions.

Key Reagents and Conditions:

Reagent/ConditionRoleReference
DCC/DMAPAmide bond formation
Dichloromethane (DCM)Solvent
24–48 hr reaction timeEnsures complete conversion

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

Methodological Answer: NMR analysis focuses on:

  • ¹H NMR :
    • Aromatic protons (xanthene core): δ 6.8–8.2 ppm (multiplet).
    • Methylamide group: δ 2.8–3.2 ppm (singlet for –NCH₃).
  • ¹³C NMR :
    • Carbonyl (C=O): ~168–170 ppm.
    • Quaternary carbons (xanthene): ~120–140 ppm .
      Deviations from expected signals indicate impurities or incorrect functionalization.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Waste Disposal : Collect in sealed containers for incineration or authorized hazardous waste management .

Advanced Research Questions

Q. What methodological approaches analyze interactions between this compound and biological macromolecules?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) and refine structures using SHELXL to map binding pockets .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized receptors .
  • Fluorescence Quenching : Monitor changes in intrinsic tryptophan fluorescence of proteins upon ligand binding .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap) to predict redox behavior.
    • Simulate infrared (IR) spectra for comparison with experimental data .
  • Molecular Dynamics (MD) : Model conformational stability of the xanthene core under physiological conditions .

Example DFT Results:

PropertyCalculated ValueReference
HOMO-LUMO Gap4.2 eV
Dipole Moment3.8 Debye

Q. What strategies optimize the fluorescent properties of this compound derivatives for bioimaging?

Methodological Answer:

  • Structural Modifications : Introduce electron-donating groups (e.g., –OCH₃) to the xanthene core to redshift emission wavelengths .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to enhance quantum yield.
  • Two-Photon Absorption (TPA) : Design derivatives with extended π-conjugation for deep-tissue imaging applications .

Q. How do ring-puckering dynamics of the xanthene core influence the stability of this compound?

Methodological Answer:

  • Cremer-Pople Analysis : Calculate puckering parameters (e.g., amplitude, phase) from crystallographic data to assess non-planar distortions .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with puckering amplitude (higher distortion may reduce melting points) .

Q. What chromatographic techniques ensure high-purity isolation of this compound?

Methodological Answer:

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for baseline separation. Monitor at 254 nm .
  • Validation : Compare retention times with synthetic standards and quantify impurities via peak integration (<1% threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-9H-xanthene-9-carboxamide
Reactant of Route 2
N-methyl-9H-xanthene-9-carboxamide

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